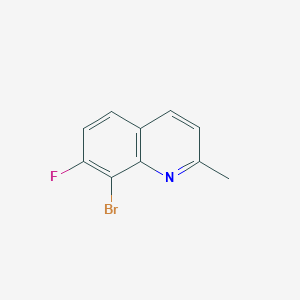
5-Iodo-3,3-dimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-3,3-dimethylindoline is a chemical compound belonging to the indoline family, characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 3rd position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3,3-dimethylindoline typically involves the iodination of 3,3-dimethylindoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as silver carbonate or potassium iodide in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3,3-dimethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present on the ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted indoline derivatives
- Oxidized indole derivatives
- Reduced indoline derivatives
Scientific Research Applications
5-Iodo-3,3-dimethylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The iodine atom and the indoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
- 5-Bromo-3,3-dimethylindoline
- 5-Chloro-3,3-dimethylindoline
- 5-Fluoro-3,3-dimethylindoline
Comparison: 5-Iodo-3,3-dimethylindoline is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The iodine atom increases the compound’s molecular weight and may enhance its reactivity in certain chemical reactions. Additionally, the biological activity of this compound may differ from its bromo, chloro, and fluoro counterparts due to variations in halogen bonding and electronic effects .
Properties
IUPAC Name |
5-iodo-3,3-dimethyl-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUURXNKHDQUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(hydroxymethyl)piperidin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B7951805.png)

![tert-butyl 4-oxo-7-phenylmethoxyspiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951831.png)
![Tert-butyl 4-hydroxy-7-phenylmethoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951834.png)
![1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one](/img/structure/B7951835.png)
![7-chloro-9-(chloromethyl)-2,3-dihydro-1H-cyclopenta[b]quinoline;hydrochloride](/img/structure/B7951862.png)
![Tert-butyl 6-bromo-8-ethyl-4-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951864.png)





![2-Chloropyrido[3,4-b]pyrazine](/img/structure/B7951900.png)
